molecular formula C14H17ClN4O2 B11378084 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11378084
M. Wt: 308.76 g/mol
InChI Key: VNAAEFDTDVRIQL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-5-(carboxylic acid)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxylate
  • 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-thioamide

Uniqueness

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and chlorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17ClN4O2/c1-9(2)7-16-14(21)13-12(8-20)17-19(18-13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21)

InChI Key

VNAAEFDTDVRIQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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